molecular formula C17H26N2OS B4947244 N-Cyclohexyl-2-(thiophen-2-YL)azepane-1-carboxamide

N-Cyclohexyl-2-(thiophen-2-YL)azepane-1-carboxamide

Cat. No.: B4947244
M. Wt: 306.5 g/mol
InChI Key: URBLKKIMFOLPBB-UHFFFAOYSA-N
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Description

N-Cyclohexyl-2-(thiophen-2-YL)azepane-1-carboxamide is a compound that features a cyclohexyl group, a thiophene ring, and an azepane ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-Cyclohexyl-2-(thiophen-2-YL)azepane-1-carboxamide typically involves the condensation of cyclohexylamine with a thiophene derivative and an azepane carboxylic acid. One common method involves the use of a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine. The reaction is usually carried out in an organic solvent such as dichloromethane at room temperature .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions, such as temperature, pressure, and solvent choice, can further improve the scalability of the synthesis .

Chemical Reactions Analysis

Types of Reactions

N-Cyclohexyl-2-(thiophen-2-YL)azepane-1-carboxamide can undergo various chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The carbonyl group in the carboxamide can be reduced to an amine.

    Substitution: The thiophene ring can undergo electrophilic substitution reactions.

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N-Cyclohexyl-2-(thiophen-2-YL)azepane-1-carboxamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-Cyclohexyl-2-(thiophen-2-YL)azepane-1-carboxamide involves its interaction with specific molecular targets. In biological systems, it may interact with enzymes or receptors, leading to inhibition or activation of specific pathways. The thiophene ring can engage in π-π interactions with aromatic residues in proteins, while the cyclohexyl group can enhance the compound’s hydrophobic interactions .

Comparison with Similar Compounds

Similar Compounds

    N-Cyclohexyl-2-(thiophen-2-YL)pyrrolidine-1-carboxamide: Similar structure but with a pyrrolidine ring instead of an azepane ring.

    N-Cyclohexyl-2-(thiophen-2-YL)piperidine-1-carboxamide: Similar structure but with a piperidine ring instead of an azepane ring.

Uniqueness

N-Cyclohexyl-2-(thiophen-2-YL)azepane-1-carboxamide is unique due to the presence of the azepane ring, which provides additional conformational flexibility and potential for diverse interactions with biological targets. This flexibility can enhance its binding affinity and specificity compared to similar compounds with different ring systems .

Properties

IUPAC Name

N-cyclohexyl-2-thiophen-2-ylazepane-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H26N2OS/c20-17(18-14-8-3-1-4-9-14)19-12-6-2-5-10-15(19)16-11-7-13-21-16/h7,11,13-15H,1-6,8-10,12H2,(H,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

URBLKKIMFOLPBB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)NC(=O)N2CCCCCC2C3=CC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H26N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

306.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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